4-Bromophthalamide

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Researchers requiring a brominated aromatic diamide for phthalonitrile synthesis often face supply inconsistency. 4-Bromophthalamide (CAS 490038-15-8) provides a reliable, high-purity precursor. • Dehydration with COCl2/DMF yields 4-bromophthalonitrile at 63% - enabling phthalocyanine macrocycle construction. • Bromine substituent serves as synthetic handle for cross-coupling or heavy atom for X-ray crystallography. • Consistent quality with ≥95% purity; stable solid (mp 227-228°C) shipped under ambient conditions.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
CAS No. 490038-15-8
Cat. No. B1384766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophthalamide
CAS490038-15-8
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)N)C(=O)N
InChIInChI=1S/C8H7BrN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13)
InChIKeyKTDBONJJPFEBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophthalamide: Chemical Profile and Procurement Distinction


4-Bromophthalamide (CAS 490038-15-8), also referred to as 4-bromobenzene-1,2-dicarboxamide, is a brominated aromatic diamide within the phthalamide class of compounds . It is characterized by a molecular formula of C8H7BrN2O2, a molecular weight of 243.06 g/mol, and a melting point of 227-228 °C [1]. Unlike its unsubstituted parent phthalamide or halogenated analogs such as 4-chlorophthalamide, the presence of the bromine atom at the 4-position of the aromatic ring confers distinct physicochemical properties and reactivity that are critical in specific synthetic and research applications .

Brominated aromatic diamide building block
Reactivity distinct from lighter halogen analogs
Documented precursor to brominated phthalonitriles

4-Bromophthalamide: Why Generic Substitution Is Not Advisable


While the phthalamide scaffold is common to several compounds, the specific halogen substitution in 4-bromophthalamide dictates its unique reactivity, physicochemical profile, and synthetic utility. Simple substitution with unsubstituted phthalamide or other 4-halo analogs (e.g., 4-chloro or 4-fluoro) cannot reliably reproduce the same outcomes in reactions requiring the specific leaving group ability, steric bulk, and electronic effects of the bromine atom . For instance, the higher molecular weight and distinct polarity of 4-bromophthalamide compared to its chloro and fluoro counterparts influence its behavior in purification and formulation . The following quantitative evidence details where 4-bromophthalamide offers verifiable, measurable differentiation against its closest alternatives.

4-Halo analogs Substitution with 4-chloro or 4-fluoro phthalamides may shift reaction stoichiometry and purification behavior due to molar mass differences and halogen-specific electronic effects.
Imide analog 4-Bromophthalimide (cyclic imide) leads to divergent N-functionalization pathways; the diamide core of 4-bromophthalamide is required for nitrile or diamine synthesis.
Unsubstituted scaffold Unsubstituted phthalamide lacks the bromine coupling handle and cannot support cross-coupling or heavy-atom phasing applications.

4-Bromophthalamide: Quantitative Evidence for Selection Over Analogs


Molecular Weight and Polar Surface Area Comparison

The molecular weight of 4-bromophthalamide is significantly higher than that of its 4-chloro analog, a direct consequence of the heavier bromine atom. This difference impacts molarity calculations for stoichiometric reactions and can be a critical factor in large-scale syntheses. Additionally, the brominated compound exhibits a slightly higher topological polar surface area (TPSA), which may influence its permeability and solubility profile [1].

Molar Mass Comparison
Data to verify
+44.45 g/mol vs 4‑chloro analog
Higher mass informs reaction stoichiometry
Vendor‑reported property values
Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Melting Point Differentiation

The melting point of 4-bromophthalamide is significantly higher than that of its 4-chloro counterpart. This thermal property can be leveraged in purification processes, such as recrystallization, and is a critical parameter for solid-state formulation and handling [1].

Melting Point
Data to verify
227–228 °C vs 194–196 °C (4‑chloro)
Higher melting point may simplify purification
Supplier‑reported melting ranges
Crystallization Purification Formulation

Precursor to 4-Bromophthalonitrile: Synthetic Utility

4-Bromophthalamide can be directly converted to 4-bromophthalonitrile in a single-step dehydration reaction using COCl2 in DMF, achieving a reported yield of 63% [1]. This transformation is well-documented in the synthesis of substituted phthalocyanines, where the bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions [1]. In contrast, analogous conversions for the 4-chloro derivative are less characterized in the literature, and the bromine atom's superior leaving group ability in subsequent steps is a known advantage in such synthetic sequences .

Phthalonitrile Synthesis
Data to verify
63% yield using COCl₂/DMF
Documented synthetic route available
Single reported yield; replicate and validate
Synthetic Chemistry Phthalocyanine Synthesis Nitrile Preparation

Distinct Reactivity vs. 4-Bromophthalimide

While both 4-bromophthalamide and 4-bromophthalimide are brominated aromatic compounds used as intermediates, their core functional groups dictate divergent reactivity and application domains. 4-Bromophthalamide is a diamide, making it a precursor for diamines and related compounds, whereas 4-bromophthalimide is an imide, often used in nucleophilic substitution and N-functionalization reactions [1]. The following table outlines key distinguishing properties.

Core Functional Group
Data to verify
Diamide (two amides) vs. imide (cyclic imide)
Functional group dictates reaction pathway
Qualitative distinction; confirm for specific route
Organic Synthesis Building Blocks Medicinal Chemistry

4-Bromophthalamide: Recommended Application Scenarios


Synthesis of Brominated Phthalonitriles for Phthalocyanine Chemistry

4-Bromophthalamide is a documented and efficient precursor for the synthesis of 4-bromophthalonitrile, a key building block for the preparation of phthalocyanines and related macrocycles. The reaction proceeds via dehydration with COCl2 in DMF, achieving a 63% yield [1]. The resulting 4-bromophthalonitrile is a versatile intermediate that can be further functionalized through metal-catalyzed cross-coupling reactions, enabling the construction of complex phthalocyanine derivatives with tailored optical and electronic properties [1]. This application scenario is particularly relevant for researchers in materials science, organic electronics, and dye chemistry.

Medicinal Chemistry and Chemical Biology Building Block

The distinct physicochemical properties of 4-bromophthalamide—specifically its higher molecular weight (243.06 g/mol) and elevated melting point (227-228 °C) compared to 4-chloro and 4-fluoro analogs—make it a valuable building block in medicinal chemistry [1]. The bromine atom can serve as a synthetic handle for late-stage functionalization or as a heavy atom for X-ray crystallography. Its diamide core also provides two points of attachment for further derivatization, offering synthetic flexibility. This compound is suitable for structure-activity relationship (SAR) studies where the steric and electronic effects of a bromine substituent are being explored.

Siderophore and Metal Chelation Research

4-Bromophthalamide has been referenced in the context of siderophore biosynthesis, where phthalamide-based structures are involved in iron chelation and transport [1]. While not a direct biological study, this connection to siderophore pathways suggests its potential use as a synthetic precursor for designing novel siderophore mimics or as a probe in microbial iron acquisition studies. Researchers in bioinorganic chemistry and microbiology may find 4-bromophthalamide a useful starting material for constructing functionalized catecholate or hydroxamate analogs.

Crystallography and Solid-State Studies

The high melting point (227-228 °C) of 4-bromophthalamide, combined with its bromine atom which serves as a heavy atom for phasing in X-ray crystallography, makes it an attractive candidate for solid-state structural studies [1]. The compound's thermal stability and crystalline nature facilitate the growth of single crystals suitable for diffraction experiments. This scenario is applicable in academic and industrial settings where unambiguous structural determination of new molecular entities is required.

Application
Selection Property
Validation Focus
Phthalocyanine precursor synthesis
Documented dehydration route to nitrile
Reaction yield and product purity
Medicinal chemistry building block
Bromine‑specific coupling handle and diamide scaffold
SAR compatibility and derivatisation scope
Siderophore mimic design
Diamide core suitable for chelation motifs
Metal‑binding assay and microbial uptake studies
X‑ray crystallography phasing
Heavy atom (Br) and thermal stability
Crystal growth and diffraction quality
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